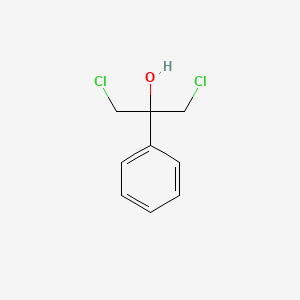

1,3-Dichloro-2-phenylpropan-2-ol

描述

Structural Features and Classification within Halogenated Tertiary Alcohols

The molecule's core is a propan-2-ol unit, meaning a three-carbon chain with a hydroxyl (-OH) group on the second carbon. This hydroxyl group is attached to a tertiary carbon, which is also bonded to a phenyl group and two chloromethyl groups. The presence of two chlorine atoms on the first and third carbons categorizes it as a dihalogenated compound.

The combination of a tertiary alcohol and halogen atoms on the alkyl chain places 1,3-Dichloro-2-phenylpropan-2-ol within the class of halogenated tertiary alcohols. The key structural features are:

Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. Tertiary alcohols are generally resistant to oxidation under standard conditions. nih.gov

Phenyl Group: The presence of an aromatic phenyl ring directly attached to the tertiary carbon introduces electronic effects and steric bulk that influence the molecule's reactivity.

Dichlorinated Alkyl Chain: Two chlorine atoms are present at the 1 and 3 positions of the propane (B168953) chain. These electronegative atoms can influence the reactivity of the alcohol and the adjacent carbon atoms.

Basic properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87234-28-4 | achemblock.com |

| Molecular Formula | C₉H₁₀Cl₂O | achemblock.com |

| Molecular Weight | 205.08 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

Significance as a Research Target in Synthetic Organic Chemistry

While specific research dedicated to this compound is limited, its structural motifs suggest potential as a synthetic intermediate. Halogenated compounds are versatile building blocks in organic synthesis, often serving as precursors to a wide range of other functional groups. achemblock.com The presence of two chlorine atoms and a tertiary hydroxyl group offers multiple sites for chemical modification.

Its structural analog, 1,3-Dichloropropan-2-ol, is a well-known intermediate in the industrial production of epichlorohydrin (B41342), a key component in the manufacture of epoxy resins. nih.govgoogle.combloomtechz.comchemicalbook.comwho.intgoogle.comwikipedia.org By analogy, this compound could potentially serve as a precursor to a phenyl-substituted epoxide, a structural element found in some pharmaceuticals and specialty polymers.

Overview of Key Research Areas Pertaining to this compound

Given the sparse direct research on this specific compound, key research areas are largely speculative and based on the known chemistry of related compounds.

Synthesis: The synthesis of tertiary alcohols can be achieved through various methods, including the reaction of a ketone with an organometallic reagent (e.g., a Grignard or organolithium reagent). For this compound, a potential route could involve the reaction of 1,3-dichloroacetone (B141476) with a phenyl Grignard reagent (phenylmagnesium bromide).

Reactions: The reactivity of this compound would likely be dictated by its functional groups.

Nucleophilic Substitution: The chlorine atoms could be displaced by various nucleophiles to introduce new functional groups.

Epoxide Formation: Intramolecular cyclization via dehydrohalogenation, likely under basic conditions, could lead to the formation of a phenyl-substituted chloromethyl oxirane. This reaction is analogous to the conversion of 1,3-Dichloropropan-2-ol to epichlorohydrin. google.com

Reactions of the Hydroxyl Group: The tertiary hydroxyl group could undergo reactions such as etherification or esterification, although these might be sterically hindered by the bulky phenyl group.

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWMBCIVHSJEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283183 | |

| Record name | 1,3-dichloro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-28-4 | |

| Record name | NSC30272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dichloro 2 Phenylpropan 2 Ol and Its Analogs

Classical Synthesis Routes to 1,3-Dichloro-2-phenylpropan-2-ol

Traditional methods for the synthesis of tertiary alcohols are often reliant on the robust and well-established chemistry of organometallic reagents.

The most direct and classical approach for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the electrophilic carbonyl carbon of a dichlorinated ketone, specifically 1,3-dichloroacetone (B141476).

This methodology can be extended to produce a variety of analogs by simply changing the Grignard reagent, as illustrated in the table below.

Table 1: Synthesis of 1,3-Dichloro-2-arylpropan-2-ol Analogs via Grignard Reaction

| Grignard Reagent | Dichlorinated Ketone | Resulting Tertiary Alcohol |

|---|---|---|

| Phenylmagnesium bromide | 1,3-Dichloroacetone | This compound |

| Methylmagnesium bromide | 1,3-Dichloroacetone | 1,3-Dichloro-2-methylpropan-2-ol |

| Ethylmagnesium bromide | 1,3-Dichloroacetone | 1,3-Dichloro-2-ethylpropan-2-ol |

| p-Tolylmagnesium bromide | 1,3-Dichloroacetone | 1,3-Dichloro-2-(p-tolyl)propan-2-ol |

Beyond the Grignard reaction, other classical carbon-carbon bond-forming reactions can be envisioned for the synthesis of the carbon skeleton of this compound or its precursors. While not as direct, these methods offer alternative pathways.

Friedel-Crafts Acylation: A Friedel-Crafts reaction could be used to synthesize a precursor ketone. For instance, reacting benzene (B151609) with 1,3-dichloropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield 1,3-dichloro-1-phenylpropan-2-one. Subsequent reduction of the ketone would yield the secondary alcohol, which is an isomer of the target compound. To obtain the tertiary alcohol, a different sequence involving protection/deprotection and addition steps would be necessary, making this route less direct.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Heck reactions, represent powerful tools for C-C bond formation. acs.orgtandfonline.com A hypothetical Suzuki coupling could involve reacting a boronic acid derivative of benzene with a suitable chlorinated propanone derivative. However, the functional group compatibility of the required substrates, particularly the presence of α-chloro substituents on the ketone, can pose significant challenges for these catalytic systems. rsc.org

Advanced Synthetic Strategies for Halogenated Alcohols

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and environmentally friendly methods for producing complex molecules like halogenated alcohols.

Since the central carbon atom in this compound is a stereocenter, controlling its stereochemistry is a significant synthetic challenge. Advanced methods focus on creating specific enantiomers, which is crucial for applications in pharmaceuticals and materials science.

Dynamic Kinetic Resolution (DKR): One powerful strategy for synthesizing chiral halohydrins is the dynamic kinetic resolution of racemic α-halo ketones. acs.org This method uses a chiral catalyst, such as a Noyori-type ruthenium complex, for the asymmetric transfer hydrogenation of the ketone. acs.org As the ketone is reduced to the alcohol, one enantiomer reacts faster than the other. Simultaneously, a racemization catalyst continuously interconverts the ketone enantiomers, allowing for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched stereoisomer of the halohydrin product. acs.org

Asymmetric Epoxide Opening: An alternative route involves the stereospecific ring-opening of a chiral epoxide. nih.gov For example, a chiral phenyl-substituted epoxide could be synthesized using methods like the Sharpless asymmetric epoxidation. Subsequent nucleophilic attack by a chloride ion source could open the ring to form a chlorohydrin. nih.gov This S_N2 reaction proceeds with inversion of configuration at the attacked carbon, providing a high degree of stereocontrol. nih.gov Achieving the 1,3-dichloro substitution pattern would require a carefully designed epoxide precursor.

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. mdpi.com For the synthesis of halogenated alcohols, halohydrin dehalogenases (HHDHs) are particularly relevant. wikipedia.orgrug.nl

HHDHs are enzymes that naturally catalyze the reversible dehalogenation of halohydrins to form epoxides. rug.nlnih.gov The reverse reaction, the nucleophilic ring-opening of an epoxide, can be harnessed for synthetic purposes. acs.orgnih.gov In this approach, a suitable phenyl-substituted epoxide is used as the substrate. The HHDH enzyme then catalyzes the ring-opening using a halide ion (e.g., chloride) as the nucleophile. rug.nl This enzymatic reaction can be highly regio- and enantioselective, providing access to specific chiral halohydrins that are difficult to obtain through traditional chemical methods. researchgate.netresearchgate.netnih.gov The enzyme's active site, containing a Ser-Tyr-Arg catalytic triad, precisely controls the orientation of the substrate and the attacking nucleophile, dictating the stereochemical outcome of the product. wikipedia.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org These principles can be applied to the synthesis of this compound to improve its sustainability.

Use of Greener Solvents: Traditional Grignard reactions use volatile and flammable ether solvents. Research has explored replacing these with more environmentally benign alternatives, such as deep eutectic solvents (DES). rsc.org These renewable and biodegradable solvents have been shown to be effective media for one-pot syntheses combining catalysis and organometallic additions to produce tertiary alcohols. rsc.org

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product. scienceinschool.orgnih.gov Developing one-pot, multi-step reactions without isolating intermediates can significantly reduce solvent use and waste generation. nih.gov For example, a ruthenium-catalyzed isomerization of an allylic alcohol to a ketone, followed by the in-situ addition of an organometallic reagent in a single vessel, presents a highly atom-economical route to tertiary alcohols. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. bridgew.edu Developing catalytic versions of reactions that traditionally require stoichiometric reagents, such as certain halogenations or additions, can drastically reduce waste. nih.gov For instance, developing efficient catalytic systems for the direct dichlorination and hydroxylation of a phenyl-propane precursor would be a greener alternative to multi-step syntheses involving stoichiometric reagents and protecting groups. nih.gov

Synthesis of Related Dichlorinated Propanols and Structural Precursors

The synthesis of dichloropropanols, key precursors for various industrial chemicals, can be achieved through distinct chemical pathways originating from either glycerol (B35011) or allyl chloride.

The conversion of glycerol to dichloropropanol (B8674427) has gained significant attention as a value-adding process for crude glycerol, a byproduct of biodiesel production. google.comresearchgate.net This method typically involves the hydrochlorination of glycerol with hydrogen chloride (HCl). researchgate.net The reaction is generally carried out in the presence of a catalyst, such as a carboxylic acid, to facilitate the transformation. researchgate.netgoogle.com The process can be designed to be continuous, and various catalysts, including propionic acid, zinc chloride, and chloroacetic acid, have been investigated to optimize the reaction, with goals of achieving high conversion of glycerol and high yields of dichloropropanol, often exceeding 90%. google.com The reaction mechanism involves the protonation of glycerol's hydroxyl groups followed by nucleophilic substitution by chloride ions. glycerinrefine.com A significant advantage of this route is that it predominantly yields 1,3-dichloro-2-propanol (B29581) over the 2,3-dichloro-1-propanol (B139626) isomer, which is beneficial for subsequent reactions like the synthesis of epichlorohydrin (B41342). glycerinrefine.com

Alternatively, dichloropropanols can be synthesized from allyl chloride. The traditional industrial method involves the chlorination of propylene (B89431) at high temperatures (around 500 °C) to produce allyl chloride. wikipedia.org Subsequently, the allyl chloride undergoes chlorohydrination, reacting with hypochlorous acid (generated from chlorine and water), to form a mixture of dichloropropanol isomers. eurochemengineering.comwikipedia.org More recent and "greener" approaches aim to avoid the use of hazardous chlorine gas. rsc.orgresearchgate.net One such method involves the reaction of allyl chloride with hydrogen peroxide and hydrochloric acid, catalyzed by materials like hollow titanium silicate (B1173343) zeolite, which can achieve high conversion and selectivity to dichloropropanols under milder conditions. rsc.org Microreaction technology has also been explored to enhance the safety and efficiency of the chlorohydrination of allyl chloride, allowing for rapid and highly selective production of dichloropropanol. researchgate.netacs.org

The choice between the glycerol and allyl chloride routes depends on various factors, including the availability and cost of the starting materials, as well as environmental and safety considerations. The glycerol-based process is often touted as a more sustainable option due to its utilization of a renewable feedstock. google.comgoogle.com

The industrial production of dichlorohydrins is closely linked to the synthesis of epichlorohydrin, a vital commodity chemical used in the production of epoxy resins. eurochemengineering.comtwtm.com.tw

The primary industrial route to dichlorohydrins has traditionally been the chlorohydrination of allyl chloride. rsc.org This process, however, is associated with the use of hazardous chlorine gas and the generation of significant wastewater streams. researchgate.net Efforts to intensify and improve this process have focused on enhancing reaction efficiency and reducing environmental impact. For instance, microchemical systems have been developed to improve mixing and mass transfer, leading to higher yields and selectivity of dichloropropanol in shorter reaction times. researchgate.netacs.org

Beyond epichlorohydrin, dichlorohydrins can be converted to other derivatives. For example, they can be used to synthesize chlorohydrin esters by reacting with fatty acids. nih.gov

Table 1: Comparison of Dichloropropanol Synthesis Routes

| Feature | Glycerol Route | Allyl Chloride Route |

|---|---|---|

| Starting Material | Glycerol (often from biodiesel production) | Allyl Chloride (from propylene) |

| Primary Reagent | Hydrogen Chloride (HCl) | Chlorine (Cl₂) or HCl/H₂O₂ |

| Key Advantage | Utilizes renewable feedstock, can be more sustainable. google.comgoogle.com | Well-established industrial process. |

| Key Disadvantage | Water management and separation can be challenging. twtm.com.tw | Uses hazardous materials (Cl₂), less atom-economical. rsc.orgresearchgate.net |

| Primary Isomer | Predominantly 1,3-dichloro-2-propanol. glycerinrefine.com | Mixture of 1,3- and 2,3-dichloro isomers. eurochemengineering.com |

Table 2: Industrial Production and Conversion of Dichlorohydrins

| Process Step | Description | Key Considerations |

|---|---|---|

| Dichlorohydrin Synthesis | Hydrochlorination of glycerol or chlorohydrination of allyl chloride. | Catalyst selection, reaction conditions (temperature, pressure), separation of products. researchgate.netgoogle.comrsc.org |

| Dehydrochlorination | Reaction of dichlorohydrins with a base (e.g., NaOH, Ca(OH)₂) to form epichlorohydrin. | Use of reactive distillation, optimization of kinetics (temperature, residence time). eurochemengineering.comresearchgate.net |

| Purification | Separation of epichlorohydrin from byproducts and unreacted materials. | Distillation and other separation techniques to achieve high purity. google.com |

| Derivative Synthesis | Conversion of dichlorohydrins to other chemical products like chlorohydrin esters. | Reaction with appropriate reagents (e.g., fatty acids). nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 1,3 Dichloro 2 Phenylpropan 2 Ol

Nucleophilic Substitution Reactions at Halogenated Carbon Centers

The presence of two primary carbon-chlorine bonds in 1,3-dichloro-2-phenylpropan-2-ol suggests the potential for nucleophilic substitution reactions at these centers. The tertiary benzylic alcohol moiety plays a crucial role in influencing the reactivity and potential mechanisms of these substitutions.

Stereochemical Outcomes of Nucleophilic Substitution (e.g., SN2 Inversion)

Nucleophilic substitution at the primary chlorinated carbons of this compound is expected to proceed via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center. rsc.orgquora.com In the case of this compound, the carbon centers bearing the chlorine atoms are not stereocenters themselves. However, the principles of the SN2 reaction, such as the requirement for an unhindered backside approach, are still relevant.

The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. quora.com For this compound, the primary nature of the chlorinated carbons makes them relatively accessible to nucleophiles. The reaction would proceed through a trigonal bipyramidal transition state, resulting in the displacement of the chloride ion and the formation of a new bond with the nucleophile. quora.com While direct stereochemical studies on this specific molecule are not widely reported, the well-established precedent of SN2 reactions at primary alkyl halides strongly supports the expectation of inversion of configuration if a chiral nucleophile were used or if the reaction created a new stereocenter. chemistryscore.com

Activation Strategies for Hydroxyl Groups in Halogenated Alcohols

The tertiary hydroxyl group in this compound is a poor leaving group (hydroxide ion, OH⁻). springernature.comunco.edu Therefore, for nucleophilic substitution to occur at the tertiary benzylic carbon, the hydroxyl group must first be activated to transform it into a good leaving group.

Several strategies can be employed for this activation:

Protonation in Acidic Media: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). springernature.comlibretexts.org This creates a much better leaving group (water, H₂O). The subsequent departure of water generates a tertiary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. This carbocation can then be attacked by a nucleophile. This pathway proceeds via an SN1 mechanism, which typically leads to a racemic mixture of products if the carbon becomes a stereocenter. khanacademy.orgmasterorganicchemistry.comlibretexts.org

Conversion to Sulfonate Esters: The alcohol can be converted to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine). springernature.com Sulfonate anions are excellent leaving groups, facilitating subsequent nucleophilic substitution. This method is advantageous as it often proceeds under milder conditions than strong acid catalysis.

Lewis Acid Catalysis: Lewis acids, such as B(C₆F₅)₃, can coordinate to the hydroxyl oxygen, enhancing its leaving group ability and promoting nucleophilic substitution. rsc.org This approach has been shown to be effective for the substitution of benzylic alcohols. rsc.orgresearchgate.net

Mitsunobu Reaction: For certain nucleophiles, the Mitsunobu reaction, employing reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), can be used to activate the alcohol. This reaction typically proceeds with inversion of stereochemistry, indicating an SN2-type mechanism at the alcohol carbon. unco.edu However, the steric hindrance at the tertiary center in this compound might pose a challenge for this reaction. nih.gov

Table 1: Common Activating Reagents for Hydroxyl Groups and Their Mechanistic Implications

| Activating Reagent | Leaving Group Formed | Typical Mechanism at Tertiary Center | Stereochemical Outcome |

|---|---|---|---|

| Strong Acid (e.g., HBr) | H₂O | SN1 | Racemization/Mixture of stereoisomers |

| TsCl, py | ⁻OTs | SN1 or SN2 (substrate dependent) | Racemization or Inversion |

| B(C₆F₅)₃ | Coordinated Lewis Acid | SN1 | Racemization |

| PPh₃, DEAD | PPh₃ | SN2 | Inversion |

Dehydrochlorination Pathways of Dichlorinated Propanols

The presence of both chlorine atoms and a hydroxyl group in this compound allows for dehydrochlorination reactions, which can lead to the formation of epoxides or unsaturated products.

Formation of Epoxides and Unsaturated Halogenated Products

The treatment of this compound with a base can lead to two primary types of products: an epoxide or an unsaturated halogenated alcohol.

Epoxide Formation: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking one of the adjacent primary carbons bearing a chlorine atom in an intramolecular SN2 reaction. chemistryscore.comlibretexts.orgnih.govyoutube.com This results in the displacement of the chloride ion and the formation of a three-membered epoxide ring. This reaction is a type of Williamson ether synthesis. masterorganicchemistry.com The formation of epoxides from halohydrins is a well-established synthetic route. khanacademy.orglibretexts.orgnih.govyoutube.commasterorganicchemistry.comnih.gov The stereochemistry of the starting halohydrin is crucial for this reaction, as the alkoxide must be able to perform a backside attack on the carbon-chlorine bond. masterorganicchemistry.com

Unsaturated Halogenated Products: Alternatively, the base could abstract a proton from one of the chloromethyl groups, leading to an E2 elimination reaction. This would result in the formation of an unsaturated halogenated alcohol, such as 1-chloro-2-phenyl-2-propen-1-ol or 3-chloro-2-phenyl-2-propen-1-ol. The regioselectivity of this elimination would be influenced by the relative acidity of the protons on the two chloromethyl groups and the stability of the resulting alkene.

The competition between epoxide formation and elimination would depend on the reaction conditions, including the nature of the base and the solvent used.

Oxidation and Reduction Chemistry of this compound

The functional groups in this compound also allow for oxidation and reduction reactions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. rsc.org However, strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. For this compound, oxidation could potentially lead to the formation of a ketone, such as 1,3-dichloro-1-phenylacetone, through cleavage of the C-C bond adjacent to the phenyl group. The oxidation of benzylic alcohols to carbonyl compounds is a known transformation, and various reagents, including chromic acid and potassium permanganate, can be employed. masterorganicchemistry.com More selective methods for benzylic C-H oxidation have also been developed. acs.orgnih.gov In the context of metabolism, the related compound 1,3-dichloro-2-propanol (B29581) can be oxidized to 1,3-dichloroacetone (B141476). acs.org

Reduction: The chloro groups in this compound can be reduced to hydrogen atoms. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or metal hydrides like lithium aluminum hydride (LiAlH₄). The reduction of benzylic alcohols and their derivatives has been accomplished using hydriodic acid in a biphasic medium. nih.govbeilstein-journals.org This method has been shown to be effective for primary, secondary, and tertiary benzylic alcohols. nih.govbeilstein-journals.org The reduction of both chloro groups would yield 2-phenyl-2-propanol (B165765). Selective reduction of one chloro group might also be possible under carefully controlled conditions.

Table 2: Potential Products from the Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nucleophilic Substitution (at C1/C3) | Nu⁻ | 1-Nu-3-chloro-2-phenylpropan-2-ol / 1,3-di-Nu-2-phenylpropan-2-ol |

| Nucleophilic Substitution (at C2) | H⁺, Nu⁻ | 2-Nu-1,3-dichloropropane |

| Dehydrochlorination (intramolecular) | Base | (Chloromethyl)phenyloxirane |

| Dehydrochlorination (elimination) | Base | 1-Chloro-2-phenyl-2-propen-1-ol / 3-Chloro-2-phenyl-2-propen-1-ol |

| Oxidation | Strong Oxidizing Agent | 1,3-Dichloro-1-phenylacetone |

| Reduction | Reducing Agent (e.g., H₂/Pd) | 2-Phenyl-2-propanol |

Selective Oxidation of Hydroxyl Groups in Halogenated Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis, yielding carbonyl compounds such as aldehydes, ketones, and carboxylic acids. libretexts.org The outcome of the oxidation is highly dependent on the structure of the alcohol—specifically, whether it is primary, secondary, or tertiary. savemyexams.com

Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids. savemyexams.comwikipedia.org Secondary alcohols are oxidized to form ketones. savemyexams.com However, tertiary alcohols, such as this compound, are typically resistant to oxidation under standard conditions. libretexts.orgsavemyexams.com This resistance stems from the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). youtube.com Most oxidation mechanisms for alcohols require the removal of this specific hydrogen to form the carbonyl double bond. libretexts.org

While aggressive oxidants can cleave carbon-carbon bonds, selective oxidation of the tertiary hydroxyl group in this compound without degrading the molecule is not a standard transformation. The presence of halogen atoms further complicates potential oxidation reactions, as side reactions can occur. sciencemadness.org

Table 1: Reactivity of Alcohol Classes to Common Oxidizing Agents

| Alcohol Class | Example | Oxidizing Agent (e.g., K₂Cr₂O₇/H₂SO₄) | Typical Product |

| Primary | Ethanol | Mild or Strong | Aldehyde or Carboxylic Acid |

| Secondary | 2-Propanol | Strong | Ketone |

| Tertiary | This compound | Strong | No reaction (under typical conditions) savemyexams.comyoutube.com |

Reduction of Halogenated Functionalities

Chemoselective reduction involves the targeted reaction of a reagent with one functional group while leaving others in the molecule unaffected. vaia.comwikipedia.org In the case of this compound, the primary objective is the reduction of the two carbon-chlorine (C-Cl) bonds without altering the tertiary alcohol or the phenyl ring.

The reduction of alkyl halides to the corresponding alkanes is a well-established transformation. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride-based reducing agents. lookchem.com For a molecule like this compound, a key challenge is to find a reagent that selectively cleaves the C-Cl bonds.

Catalytic transfer hydrogenation represents a powerful method for such reductions. For instance, various aryl halides can be reduced to the corresponding arenes using 2-propanol as a hydrogen donor in the presence of a suitable catalyst. organic-chemistry.org Similar systems may be adapted for the reduction of alkyl halides. The choice of catalyst is crucial for achieving high functional-group tolerance, ensuring that groups like hydroxyls remain intact. organic-chemistry.org

Table 2: Selected Reducing Systems and Their Chemoselectivity

| Reagent/System | Target Functional Group | Untouched Functional Groups | Reference |

| LiAlH₄ (Lithium aluminum hydride) | Alkyl halides, Esters, Amides | C=C (isolated) | lookchem.comrsc.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Alkenes, Alkynes, Carbonyls, C-X | Can be selective with catalyst choice | mdpi.com |

| 2-Propanol / Ru(II) catalyst | Aryl halides, α-haloesters | Nitro, Cyano, Ester | organic-chemistry.org |

Rearrangement and Cyclization Reactions of Halogenated Propanols

The structure of this compound, which contains a hydroxyl group and halogen atoms on adjacent carbon frameworks, makes it a halohydrin derivative. A characteristic reaction of halohydrins is intramolecular cyclization upon treatment with a base to yield an epoxide. wikipedia.orgmasterorganicchemistry.com

This transformation proceeds via an intramolecular Williamson ether synthesis. The base abstracts the acidic proton from the tertiary hydroxyl group, forming a tertiary alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking one of the adjacent carbons bearing a chlorine atom and displacing the chloride leaving group in an SN2 reaction. youtube.comyoutube.com The result is the formation of a strained three-membered ether ring, an epoxide.

For this compound, this reaction would produce 2-(chloromethyl)-2-phenyloxirane (B8738158) . The reaction is highly efficient due to the proximity of the reacting groups within the same molecule.

Reaction Scheme: Base-Induced Cyclization of this compound

HO-C(Ph)(CH₂Cl)₂ + Base → [⁻O-C(Ph)(CH₂Cl)₂] → 2-(chloromethyl)-2-phenyloxirane + Cl⁻ + H-Base⁺

This intramolecular cyclization is a key pathway in the chemistry of similar compounds, such as 1,3-dichloroacetone, which undergoes cyclization with various nucleophiles. researchgate.net The formation of epoxides from halohydrins is a foundational method for their synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com

Role of Catalysis in the Reactivity and Selectivity of Halogenated Alcohols

Catalysis is essential for controlling the reactivity and enhancing the selectivity of transformations involving halogenated alcohols like this compound. Different catalytic strategies can be employed to favor specific reaction pathways, such as reduction or cyclization.

Base and Phase-Transfer Catalysis (PTC) in Cyclization: The base-induced cyclization to an epoxide often involves a heterogeneous system, where the organic substrate is in a nonpolar solvent and the base (e.g., sodium hydroxide) is in an aqueous phase. The reaction rate can be dramatically increased by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). princeton.eduacsgcipr.org

The phase-transfer catalyst facilitates the migration of the hydroxide (B78521) anion from the aqueous phase into the organic phase, where it can deprotonate the alcohol. princeton.edu This allows the reaction to proceed under milder conditions with significantly improved efficiency.

Metal Catalysis in Reduction: For the reduction of the C-Cl bonds, metal-based catalysts are paramount. Transition metals like palladium, platinum, and ruthenium are highly effective for hydrogenation and transfer hydrogenation reactions. organic-chemistry.orgmdpi.com A palladium-iodide-based system, for example, is effective in various carbonylation and related reactions, showcasing the versatility of metal catalysts. mdpi.com The choice of metal and supporting ligands is critical for achieving chemoselectivity, preventing the reduction of other functional groups present in the molecule. vaia.comorganic-chemistry.org

Table 3: Catalytic Approaches for Transforming Halogenated Alcohols

| Reaction Type | Catalysis Type | Catalyst Example | Role of Catalyst | Reference |

| Cyclization | Phase-Transfer Catalysis | Tetrabutylammonium salt | Transfers nucleophile (e.g., OH⁻) to the organic phase to enable deprotonation. | princeton.eduacsgcipr.orgrsc.org |

| Reduction | Metal Catalysis | Ru(II) or Pd-based complexes | Activates the hydrogen source (e.g., H₂ or 2-propanol) and facilitates C-Cl bond cleavage. | organic-chemistry.orgmdpi.com |

| Oxidation | Metal Catalysis | Ruthenium tetroxide | Although generally unreactive, highly aggressive catalytic systems can oxidize challenging substrates. | wikipedia.orgvanderbilt.edu |

Advanced Analytical Techniques for the Characterization and Quantification of 1,3 Dichloro 2 Phenylpropan 2 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1,3-Dichloro-2-phenylpropan-2-ol. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom. For example, the carbon attached to the hydroxyl group and the phenyl group would have a specific chemical shift, while the carbons bonded to chlorine atoms would appear in a different region of the spectrum. chemicalbook.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1,3-dichloro-2-propanol (B29581) | ¹H | 4.072 | - | CH₂Cl |

| 3.697 | - | CH₂Cl | ||

| 2.6 | - | OH | ||

| 2-phenyl-2-propanol (B165765) | ¹H | - | - | Aromatic, OH, CH₃ |

| 1,3-dichloro-2-propanol | ¹³C | - | - | C-Cl, C-OH |

| 2-phenyl-2-propanol | ¹³C | - | - | Aromatic, C-OH, CH₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, one would expect to observe a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum also provides information about the vibrational modes of the molecule. For instance, the phenyl ring vibrations are often strong in the Raman spectrum. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of this compound. HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the exact mass of the molecule, which can then be used to deduce its elemental formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, providing further confirmation of the presence of two chlorine atoms in the molecule.

Chromatographic Separations for Purity Assessment and Enantiomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, as the molecule contains a chiral center.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., Electron Capture Detection (ECD), Mass Spectrometry (MS))

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. For the analysis of this compound, GC can be coupled with different detectors to achieve high sensitivity and selectivity.

GC-Mass Spectrometry (GC-MS): This is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. nih.govresearchgate.netnih.gov The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure and can be used for its unambiguous identification. nih.govresearchgate.net Derivatization with agents like heptafluorobutyric anhydride (B1165640) can be employed to improve the chromatographic properties and detection limits of the analyte. nih.gov

GC-Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds. scioninstruments.com Since this compound contains two chlorine atoms, GC-ECD is an excellent choice for its trace analysis. researchgate.net This method offers high selectivity and can achieve very low detection limits.

Table 2: GC-based Methods for the Analysis of a Related Compound (1,3-dichloro-2-propanol)

| Method | Detector | Derivatizing Agent | Matrix | Limit of Quantification/Detection | Reference |

| GC-MS | MS | Heptafluorobutyric anhydride | Soy Sauce | 5 µg/kg | nih.gov |

| GC-MS | MS | N-methyl-N-(trimethylsilyl)-trifluoroacetamide | Soy Sauce | ng/mL levels | nih.gov |

| GC-ECD | ECD | Heptafluorobutyric anhydride | Water | 1.7 µg/L | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. wikipedia.orgselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional liquid chromatography. chromatographyonline.com

For the enantiomeric analysis of this compound, a chiral stationary phase (CSP) would be used in the SFC system. The different interactions of the two enantiomers with the CSP lead to their separation, allowing for the determination of the enantiomeric purity or enantiomeric excess of a sample. chromatographyonline.comchromatographyonline.com

Development of Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Complex Mixture Analysis

The analysis of complex mixtures, where a target compound like this compound might be present alongside isomers, precursors, or degradation products, necessitates powerful separation and detection technologies. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors online, provide a wealth of information from a single analysis. nih.gov The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for such challenges. mdpi.com

This multi-hyphenated system, HPLC-SPE-NMR-TOF-MS, allows for the comprehensive analysis of complex samples. mdpi.com The process begins with the separation of the mixture's components via HPLC. As chromatographic peaks of interest elute from the HPLC column, they can be selectively trapped and concentrated onto an SPE cartridge. mdpi.com This step is crucial as it not only isolates the analyte from the HPLC mobile phase, which may be incompatible with NMR, but also concentrates it to a level sufficient for NMR analysis. mdpi.com The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow cell for structural elucidation. mdpi.com Simultaneously, the eluent from the HPLC can be directed to a high-resolution mass spectrometer, such as a TOF-MS, to obtain accurate mass and elemental composition data. nih.gov

The power of this combination lies in its ability to provide orthogonal information. While HPLC separates the compounds and MS provides highly sensitive detection and molecular weight information, NMR gives definitive structural details, allowing for the unambiguous identification of compounds, even those previously unknown. mdpi.com For this compound, this would be invaluable for distinguishing it from structural isomers or for identifying unknown impurities in a technical-grade product.

Table 1: Role of Each Component in an HPLC-SPE-NMR-TOF-MS System

| Component | Function | Advantage for Analysis |

|---|---|---|

| HPLC | Separates individual compounds from a complex mixture based on their physicochemical properties. | Isolates the target analyte from matrix components and isomers. |

| SPE | Traps and concentrates specific chromatographic peaks post-separation and facilitates solvent exchange. mdpi.com | Increases analyte concentration for improved NMR sensitivity and removes incompatible HPLC solvents. mdpi.com |

| NMR | Provides detailed structural information about the molecule, including connectivity of atoms. mdpi.com | Unambiguously confirms the identity and structure of this compound. |

| TOF-MS | Measures the mass-to-charge ratio with high accuracy and resolution. nih.gov | Determines the elemental composition and helps in the tentative identification of unknown compounds. nih.gov |

Specialized Analytical Approaches for Volatile Halogenated Compounds

As a chlorinated and relatively volatile substance, this compound is amenable to analytical techniques developed specifically for volatile organic compounds (VOCs). These methods are designed to handle the high vapor pressure of such analytes and enable their detection at very low concentrations.

Automated Headspace Sampling for Trace Analysis

Automated headspace sampling coupled with gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples. innovatechlabs.com This method is particularly advantageous for trace analysis because it involves analyzing the vapor phase in equilibrium with the sample, thereby avoiding the injection of non-volatile matrix components that can contaminate the GC system and interfere with the analysis. innovatechlabs.commdpi.com

In a typical static headspace analysis, a sample containing this compound would be placed in a sealed vial and heated to a specific temperature for a set period. labrulez.com This allows the volatile analyte to partition from the sample matrix (e.g., water, soil, polymer) into the gas phase (the "headspace") above the sample. A portion of this vapor is then automatically injected into the GC for separation, followed by detection, typically using a mass spectrometer (MS). innovatechlabs.comlabrulez.com This solvent-free approach minimizes sample preparation and reduces the risk of analyte loss that can occur during concentration steps. mdpi.comiarc.fr The high sensitivity of the technique makes it suitable for detecting trace amounts of contaminants. innovatechlabs.com

Table 2: Illustrative Parameters for an Automated Headspace GC-MS Method

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Equilibration | ||

| Temperature | 80 - 110 °C | To promote the partitioning of volatile analytes into the headspace. mdpi.comgcms.cz |

| Time | 10 - 15 min | To ensure equilibrium is reached between the sample and the headspace. mdpi.comyoutube.com |

| GC System | ||

| Column | Nonpolar (e.g., HP-1, CP-Sil 8 CB) | To separate compounds based on boiling point and polarity. mdpi.comgcms.cz |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. gcms.cz |

| Injection Mode | Split/Splitless | To control the amount of sample entering the column. |

| MS Detector | ||

| Ionization Mode | Electron Ionization (EI) | To fragment molecules for identification via mass spectra. |

Application of Deuterium-Labelled Internal Standards for Quantification

For accurate and precise quantification using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. researchgate.netscispace.com In this approach, known as isotope dilution mass spectrometry, a known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical procedure. clearsynth.com For the quantification of this compound, the ideal internal standard would be its deuterated analogue (e.g., 1,3-Dichloro-2-(phenyl-d5)-propan-2-ol).

This deuterated standard is chemically identical to the analyte and therefore exhibits virtually the same behavior during sample preparation, extraction, chromatography, and ionization. researchgate.net However, it has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). The mass spectrometer can distinguish between the analyte and the internal standard based on this mass difference. By measuring the ratio of the response of the native analyte to that of the known amount of the deuterated standard, any variations or losses during the analytical process can be effectively corrected for. scispace.comclearsynth.com This approach compensates for matrix effects, where other compounds in the sample suppress or enhance the ionization of the analyte, leading to highly accurate and robust quantification. clearsynth.com While SIL internal standards are the first choice, they can be expensive or unavailable, but they provide superior performance over structural analogues. scispace.com

Table 3: Comparison of Analyte and its Deuterated Internal Standard

| Property | This compound (Analyte) | Deuterated this compound (Internal Standard) |

|---|---|---|

| Chemical Structure | C₉H₁₀Cl₂O | C₉H₅D₅Cl₂O (example) |

| Retention Time | Nearly identical to the internal standard. researchgate.net | Nearly identical to the analyte. researchgate.net |

| Extraction Recovery | Variable, dependent on matrix | Assumed to be identical to the analyte. researchgate.net |

| Ionization Efficiency | Subject to matrix effects | Assumed to be identical to the analyte. scispace.com |

| Mass Spectrum | Characteristic molecular and fragment ions | Molecular and fragment ions shifted by the mass of the deuterium labels |

| Function | Target of quantification | Used as a reference to correct for analytical variability and loss. clearsynth.com |

Computational and Theoretical Studies on 1,3 Dichloro 2 Phenylpropan 2 Ol

Molecular Dynamics Simulations in Halogenated Alcohol Systems

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, tracking the movements of atoms and molecules over time. This approach is invaluable for understanding the dynamic nature of halogenated alcohols like 1,3-Dichloro-2-phenylpropan-2-ol in various environments.

The structure of this compound is not static; its constituent atoms are in constant motion, leading to various spatial arrangements or conformations. The presence of a hydroxyl (-OH) group allows it to participate in hydrogen bonding, a key interaction that dictates its behavior in protic solvents. physicsandmathstutor.comrug.nl

MD simulations can explore the conformational landscape of this molecule. The bulky phenyl group and the two chlorine atoms create significant steric hindrance, which restricts the free rotation around the C-C single bonds. Simulations would reveal the most stable conformers and the energy barriers between them.

In solution, particularly in polar solvents like water or alcohols, intermolecular hydrogen bonding is expected to dominate. The hydroxyl group of this compound can act as both a hydrogen bond donor (from its hydrogen atom) and an acceptor (via the lone pairs on its oxygen atom). physicsandmathstutor.com Studies on other alcohols show that these hydrogen bond networks are dynamic, with bonds constantly forming and breaking on a picosecond timescale. rug.nl While intramolecular hydrogen bonds (where the -OH group interacts with the chlorine atoms or the phenyl ring's π-electrons) are possible in some specialized alcohols, they are less likely to be the dominant feature for this compound in a polar solvent due to the favorability of solvent interactions. researchgate.netnih.gov

Below is a table summarizing the expected conformational and hydrogen bonding characteristics for this compound based on principles from related halogenated systems.

| Feature | Description | Dominant Interaction |

| Conformational Flexibility | Rotation around C-C bonds is sterically hindered by the phenyl and chloro groups, leading to a set of preferred, low-energy conformations. | Steric Hindrance |

| Hydrogen Bond Donor | The hydrogen atom of the hydroxyl group can form a hydrogen bond with solvent molecules (e.g., water, other alcohols). | Intermolecular H-Bond |

| Hydrogen Bond Acceptor | The lone pairs on the hydroxyl oxygen can accept hydrogen bonds from protic solvent molecules. | Intermolecular H-Bond |

| Intramolecular H-Bonding | A weak intramolecular hydrogen bond between the -OH group and a chlorine atom is sterically possible but likely unfavorable compared to solvent interactions. | Minor Contribution |

The choice of solvent can profoundly influence the structure and, more importantly, the reactivity of a halogenated alcohol. libretexts.org MD simulations can model how different solvent environments solvate the molecule, affecting its energy and the accessibility of its reactive sites.

In polar protic solvents (e.g., water, ethanol), the solvent molecules can form a strong solvation shell around the polar hydroxyl group through hydrogen bonding. msu.edu These solvents are also effective at stabilizing ions. This is critical for reactions involving the departure of a chloride ion (Cl⁻), as the solvent's hydrogen bonds can solvate the leaving group, lowering the energy barrier for the reaction. ncert.nic.in

In polar aprotic solvents (e.g., dimethyl sulfoxide), the solvent molecules still interact with the solute but are incapable of donating hydrogen bonds. This can alter the reactivity of nucleophiles and the stability of charged intermediates, thus changing potential reaction pathways. libretexts.org Simulations can quantify these effects by calculating the free energy of solvation and observing the structural organization of the solvent around the this compound molecule.

Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, making them crucial for bioremediation. mdpi.commdpi.com MD simulations are instrumental in understanding how these enzymes recognize and process substrates like halogenated propanols. nih.gov

A simulation of this compound with a dehalogenase would typically involve these stages:

Substrate Binding: The simulation would model the diffusion of the substrate from the solvent into the enzyme's active site, often located at the bottom of a tunnel. The entry and proper positioning of the substrate are governed by the flexibility of certain parts of the enzyme, such as "cap domains," which control access to the active site. nih.gov

Catalysis: While the chemical reaction itself is often modeled with quantum mechanics, MD simulations show how the enzyme's structure accommodates the transition state. Key amino acid residues, such as tryptophans, are often positioned to stabilize the halide ion as it is released. nih.gov

Product Release: After the C-Cl bond is cleaved, the resulting alcohol product and the halide ion must exit the active site. MD simulations can reveal the pathway for this release, which may involve significant conformational changes in the enzyme to open the exit tunnel, allowing the products to diffuse out and the enzyme to prepare for the next catalytic cycle. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule, such as bond strengths and the distribution of electrical charges.

QC calculations can be used to determine the fundamental electronic properties of this compound. The analysis would focus on bond dissociation energies (BDE) and partial atomic charges.

Charge Distribution: The molecule is electronically asymmetric. The electronegative oxygen and chlorine atoms pull electron density towards themselves. This creates a partial negative charge (δ-) on these atoms and a partial positive charge (δ+) on the carbon atoms they are attached to. The carbon atom C2, bonded to both the oxygen and the phenyl group, would be of particular interest.

Bond Energies: The calculations would quantify the strength of each covalent bond. The C-Cl bonds are expected to be the weakest and most reactive bonds in the molecule, making them the primary targets for nucleophilic attack or enzymatic cleavage. The tertiary C-O bond is also a potential site of reactivity.

The table below presents hypothetical, yet chemically reasonable, values for bond energies and partial charges to illustrate the insights gained from such an analysis.

| Bond/Atom | Parameter | Estimated Value | Implication |

| C-Cl | Bond Dissociation Energy | ~330 kJ/mol | Relatively weak; the most likely site for bond cleavage. |

| C-O | Bond Dissociation Energy | ~380 kJ/mol | Stronger than C-Cl, but weaker than C-C or C-H. |

| C-C | Bond Dissociation Energy | ~400 kJ/mol | Structurally stable backbone. |

| Chlorine Atom | Partial Charge (Mulliken) | ~ -0.25 e | High electron density; good leaving group potential. |

| Oxygen Atom | Partial Charge (Mulliken) | ~ -0.60 e | High electron density; site for hydrogen bonding. |

| Carbon C2 | Partial Charge (Mulliken) | ~ +0.30 e | Electron deficient; susceptible to nucleophilic attack. |

One of the most powerful applications of QC calculations is the ability to model transition states—the high-energy, short-lived structures that exist at the peak of the energy barrier between reactants and products. By calculating the structure and energy of a transition state, chemists can understand reaction mechanisms and predict reaction rates.

For this compound, one could model the transition state for its dehalogenation by a dehalogenase enzyme. Many dehalogenases use an aspartate residue as a nucleophile to attack the carbon atom bonded to the chlorine. mdpi.com A QC model of the active site would show the aspartate's carboxylate group forming a new bond with the carbon as the C-Cl bond simultaneously breaks. The calculation would yield the activation energy for this step, which is the rate-determining factor for the entire catalytic process. researchgate.net This provides fundamental insights into how the enzyme achieves its catalytic power.

Stereochemical Implications in Molecular Modeling and Design

The presence of a chiral center at the C2 carbon atom of this compound, bonded to a hydroxyl group, a phenyl group, and two different chloromethyl groups, means that the molecule can exist as a pair of enantiomers, (R)-1,3-dichloro-2-phenylpropan-2-ol and (S)-1,3-dichloro-2-phenylpropan-2-ol. The spatial arrangement of these substituents is critical in determining the molecule's interactions with other chiral molecules, such as biological receptors or chiral catalysts.

Molecular modeling and computational design for a molecule like this compound would involve several key areas of investigation:

Conformational Analysis: The molecule's flexibility, primarily due to rotation around the C-C single bonds, gives rise to various conformers. Computational methods, such as Density Functional Theory (DFT) or ab initio calculations (like the G3 method), would be employed to determine the geometries and relative energies of these conformers. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions. For instance, intramolecular hydrogen bonding between the hydroxyl proton and one of the chlorine atoms could significantly stabilize certain conformations.

Stereoisomer Properties: Computational tools can predict and compare the properties of the (R) and (S) enantiomers. This includes predicting their optical rotation, which is a key experimental parameter for distinguishing between enantiomers. Furthermore, molecular dynamics simulations can be used to study the behavior of each enantiomer in different solvent environments, providing insights into their solubility and transport properties.

Interaction with Biological Systems: In the context of drug design or toxicology, understanding how each enantiomer interacts with a biological target, such as an enzyme or receptor, is paramount. Docking studies, which are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other, can be used to model the binding of each enantiomer to a protein's active site. These studies can reveal differences in binding affinity and orientation, which can explain any observed differences in biological activity between the stereoisomers.

The insights gained from such computational studies are invaluable for rational drug design, the development of stereoselective syntheses, and understanding the metabolic pathways of chiral compounds.

To illustrate the type of data generated from a computational study, the following table presents a hypothetical relative energy profile for different conformers of this compound. Such a table would be the result of geometry optimization and energy calculations for various rotational isomers.

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Anti | 180° | 2.5 | Steric repulsion between chlorine atoms |

| Gauche 1 | 60° | 0.0 | Intramolecular H-bond (OH---Cl) |

| Gauche 2 | -60° | 0.2 | Intramolecular H-bond (OH---Cl) |

| Eclipsed 1 | 0° | 5.0 | High steric and torsional strain |

This table is a hypothetical representation to demonstrate the output of a computational conformational analysis and is not based on published experimental data for this compound.

Role of 1,3 Dichloro 2 Phenylpropan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

There is a lack of specific research data detailing the role of 1,3-Dichloro-2-phenylpropan-2-ol as a direct precursor in the synthesis of established pharmaceutical scaffolds or active pharmaceutical ingredients. While its structure contains reactive chloro and hydroxyl functional groups, which are common in synthetic chemistry for building more complex molecules, specific examples of its application in pharmaceutical manufacturing are not found in the available literature. In contrast, the non-phenylated analogue, 1,3-dichloro-2-propanol (B29581), is noted as an intermediate in the synthesis of pharmaceuticals, sometimes used for drug molecular structure modification. ontosight.aibloomtechz.com For example, it has been implicated in the synthesis of quinolone drugs and antiparasitic agents. bloomtechz.com

Intermediate in the Development of Agrochemicals and Specialty Chemicals

No specific, documented research was found detailing the use of this compound as an intermediate in the development of agrochemicals or specialty chemicals. The related compound, 1,3-dichloro-2-propanol, serves as a precursor to the soil fumigant 1,3-dichloropropene. nih.gov It is also used in the production of various industrial chemicals, including those for resins and polymers. ontosight.ai

Formation of Dichloropropylbenzenes and Other Halogenated Aromatic Compounds

The chemical structure of this compound contains a dichloropropyl group attached to a phenyl ring. While it could theoretically be a precursor to other dichloropropylbenzenes through various chemical modifications, specific synthetic routes or research findings demonstrating this transformation are not available. The synthesis of various halogenated aromatic compounds typically follows established pathways, but the specific involvement of this compound as a starting material is not documented.

Synthesis of Polyhalogenated Propane (B168953) Derivatives and Unsaturated Compounds

The structure of this compound inherently makes it a polyhalogenated propane derivative. Further halogenation reactions could theoretically produce compounds with a higher degree of halogen substitution. Dehydration or dehydrochlorination reactions could potentially yield unsaturated compounds. However, specific research studies or established protocols detailing these synthetic transformations originating from this compound are not described in the available search results. For comparison, the dehydration of 1,3-dichloro-2-propanol with phosphoryl chloride is a known method to form 1,3-dichloropropene, and its chlorination can yield 1,2,3-trichloropropane. nih.gov

Applications in Material Science through Polymer Precursors

There is no available information or research to suggest that this compound is used as a monomer or precursor for the synthesis of polymers in material science. The related compound, 1,3-dichloro-2-propanol, is an intermediate in the production of epichlorohydrin (B41342), which is a key monomer for epoxy resins and other polymers. ontosight.aigoogle.com It is also used as a crosslinking agent for ion exchange resins and in the modification of materials like PVC. bloomtechz.com

Environmental Formation and Abiotic Transformation of Chlorinated Propanols in Research Contexts

Investigation of Formation Pathways in Thermal Processing and Industrial Effluents

The formation of chlorinated propanols can occur through various industrial and thermal processes. Research has identified several pathways for the generation of compounds like 1,3-Dichloro-2-propanol (B29581) (1,3-DCP), which lacks the phenyl group of the target compound but shares the dichlorinated propanol (B110389) backbone.

One significant formation route is as a by-product in the production of epichlorohydrin (B41342), a widely used industrial chemical. nih.gov The hydrolysis of epichlorohydrin can lead to the formation of 1,3-DCP. nih.gov Consequently, industrial effluents from facilities utilizing epichlorohydrin, such as some paper and chemical plants, may contain chlorinated propanols. nih.gov For instance, 1,3-DCP has been detected in pulp mill effluents and spent kraft paper bleaching liquors. nih.gov

Chlorinated propanols can also be formed during the high-temperature processing of foods that contain lipids and salt, such as in the production of acid-hydrolyzed vegetable protein. nih.gov While this is a well-documented source for simpler chloropropanols, the formation of more complex structures like 1,3-Dichloro-2-phenylpropan-2-ol in these processes has not been specifically reported.

The synthesis of related chlorinated phenylpropanols, such as (R)-(+)-3-chloro-1-phenylpropan-1-ol, involves chemical reactions that could potentially occur under certain industrial conditions, though this is speculative. mdpi.com The thermal degradation of larger molecules containing both phenyl and chlorinated alkyl moieties, such as certain flame retardants, could also be a potential, though unconfirmed, source. cetjournal.ittaylorfrancis.com

It is important to reiterate that no specific studies were found detailing the formation of This compound in either thermal processing or industrial effluents. The following table provides examples of chlorinated compounds detected in industrial effluents.

| Compound | Industrial Source | Reported Occurrence |

| 1,3-Dichloro-2-propanol (1,3-DCP) | Pulp and paper mills, chemical industry (epichlorohydrin production) | Present in effluents and landfill leachate nih.gov |

| Chlorinated Phenols | Pulp and paper manufacturing, pesticide production | Found in industrial waste effluent wikipedia.org |

| Chlorinated Wastewater Effluents (CWWE) | Municipal wastewater treatment plants, power generating stations | Discharged into aquatic systems chemsynthesis.com |

Abiotic Degradation Mechanisms of Chlorinated Propanols

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorinated propanols, key abiotic degradation mechanisms investigated in research contexts include hydrolysis and advanced oxidation processes.

Hydrolysis Processes in Various Matrices

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of chlorinated alkanes is influenced by factors such as the number and position of chlorine atoms and the presence of other functional groups. researchgate.net For a compound like this compound, the carbon-chlorine bonds would be susceptible to hydrolysis, although the presence of the phenyl group and the tertiary alcohol could influence the reaction rate and pathways.

Studies on 1,3-DCP indicate that it can be a hydrolysis product of epichlorohydrin, suggesting that the reverse reaction, the formation of an epoxide from the chlorohydrin, is also possible under certain conditions. nih.govnih.gov The hydrolysis of chlorinated compounds can be influenced by the pH of the aqueous matrix. researchgate.net

Specific kinetic data for the hydrolysis of This compound in various environmental matrices (e.g., water, soil) are not available in the reviewed literature. However, the general principles of nucleophilic substitution reactions suggest that hydrolysis would be a potential degradation pathway. achemblock.com

Role of Advanced Oxidation Processes in Degradation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govmicrobe.comnih.gov These highly reactive radicals can degrade a wide range of persistent organic pollutants, including aromatic and halogenated compounds. wikipedia.orgacs.org

Common AOPs include:

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. microbe.comacs.org

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet (UV) radiation produces hydroxyl radicals. nih.gov

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals, especially at higher pH. mdpi.com

UV/Ozone: The combination of UV light and ozone can enhance the production of hydroxyl radicals. nih.gov

UV/Chlorine: This process has also been explored for the degradation of various contaminants. nih.gov

AOPs have been shown to be effective in degrading chlorinated solvents and chlorinated aromatic compounds. acs.orgnih.gov For example, the degradation of atrazine, a chlorinated triazine pesticide, has been successfully demonstrated using AOPs. microbe.com It is therefore plausible that AOPs could be an effective method for the degradation of This compound , although specific studies have not been conducted. The phenyl group would be susceptible to attack by hydroxyl radicals, potentially leading to ring-opening and mineralization.

The following table summarizes various AOPs and their target pollutants, illustrating their potential applicability to compounds like this compound.

| AOP Type | Key Reactants | Targeted Pollutants (Examples) |

| Fenton | Fe²⁺, H₂O₂ | Aromatic compounds, halogenated compounds wikipedia.org |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Chlorinated phenols, pesticides microbe.comacs.org |

| UV/H₂O₂ | UV light, H₂O₂ | Chlorophenols, chlorinated compounds nih.gov |

| Ozonation | O₃ | Chlorinated pesticides, solvents mdpi.com |

| UV/Ozone | UV light, O₃ | Trichloroethylene (TCE) nih.gov |

Studies on Environmental Distribution and Partitioning of Halogenated Alcohols

The environmental distribution and partitioning of a chemical describe how it moves and accumulates in different environmental compartments such as water, soil, air, and biota. These processes are governed by the chemical's physical and chemical properties, including its water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). mtu.edu

Halogenated organic compounds, as a class, exhibit a wide range of environmental behaviors. nih.gov Compounds with higher Kow values tend to be more hydrophobic and are more likely to adsorb to soil and sediment or bioaccumulate in organisms. nih.gov

Specific data on the environmental distribution and partitioning coefficients for This compound are not available in the scientific literature. To estimate its potential behavior, one would need to determine its key physicochemical properties. The presence of both a phenyl group (which increases hydrophobicity) and a hydroxyl group (which increases hydrophilicity) suggests a complex partitioning behavior that cannot be accurately predicted without experimental data.

The following table lists key properties that influence environmental partitioning, which would need to be determined for this compound to assess its environmental fate.

| Property | Significance for Environmental Fate |

| Water Solubility | Affects concentration in aquatic systems and mobility in soil. |

| Vapor Pressure | Determines the tendency to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation and adsorption to organic matter. mtu.edu |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes partitioning between water and organic carbon in soil and sediment. mtu.edu |

| Henry's Law Constant (H) | Relates the concentration in water to its partial pressure in the air. mtu.edu |

Biodegradation Research of Chlorinated Propanols by Microbial Strains

While no studies were found that specifically investigate the biodegradation of This compound , research on related compounds provides some insights into potential metabolic pathways.

Microbial degradation of chlorinated aromatic compounds is well-documented. nih.govdp.tech The process can occur under both aerobic and anaerobic conditions.

Aerobic degradation often involves the action of oxygenases, which incorporate oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. nih.gov

Anaerobic degradation frequently proceeds via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. microbe.com

For example, various bacterial strains, including those from the genera Pseudomonas, Raoultella, and Rahnella, have been shown to degrade chlorotoluenes. cetjournal.it Similarly, certain Flavobacterium species can degrade pentachlorophenol (B1679276) and other chlorinated phenols, with the enzymes for this degradation being inducible. nih.gov

The biodegradation of the simpler 1,3-DCP has also been studied. For instance, Pseudomonas putida has been shown to degrade 1,3-DCP. google.com The initial step in the microbial metabolism of some chlorohydrins can be catalyzed by a halohydrin dehalogenase, which converts the chlorohydrin to an epoxide. nih.gov

Given that This compound contains both chlorinated alkyl and phenyl moieties, its biodegradation would likely require a consortium of microorganisms with diverse metabolic capabilities, or a single versatile strain. The degradation would likely involve initial dehalogenation steps and subsequent cleavage of the aromatic ring. nih.govnih.gov

The following table lists examples of microorganisms and the types of chlorinated compounds they have been shown to degrade.

| Microorganism (Genus/Species) | Chlorinated Compound Degraded | Key Metabolic Process |

| Pseudomonas, Raoultella, Rahnella | Chlorotoluenes | Biodegradation of chlorinated aromatic compounds cetjournal.it |

| Flavobacterium sp. | Pentachlorophenol (PCP), other chlorinated phenols | Inducible enzyme system for dechlorination nih.gov |

| Dehalococcoides, Desulfitobacterium | Polychlorinated phenols (e.g., PCP) | Anaerobic reductive dechlorination microbe.com |

| Pseudomonas putida | 1,3-Dichloro-2-propanol (1,3-DCP) | Biodegradation google.com |

| Arthrobacter chlorophenolicus | 4-Chlorophenol | Monooxygenase-catalyzed degradation nih.gov |

Conclusion and Future Research Trajectories for 1,3 Dichloro 2 Phenylpropan 2 Ol

Identification of Current Research Gaps and Challenges

A thorough review of scientific databases indicates a primary and overarching research gap: the lack of synthesis, characterization, and application studies specifically for 1,3-Dichloro-2-phenylpropan-2-ol. The challenges in advancing our understanding of this compound are multifaceted and begin at the most fundamental level.

A significant hurdle is the development of a selective and high-yield synthetic route. While methods for the synthesis of the parent compound, 2-phenyl-2-propanol (B165765), are established, typically via Grignard reactions between phenylmagnesium bromide and acetone, the subsequent dichlorination presents a challenge. nbinno.comwikipedia.org The direct chlorination of the tertiary alcohol could lead to a mixture of products, including undesired side reactions and rearrangements.

Furthermore, the analytical characterization of this compound is another area lacking data. Techniques for the analysis of similar compounds, such as 1,3-Dichloro-2-propanol (B29581), have been developed, but they also highlight the difficulties in achieving accurate quantification and identification, especially in complex matrices. nih.gov The presence of the phenyl group in the target molecule would likely require the development of new, specific analytical methods.

The absence of any toxicological or biological activity data represents a critical knowledge gap. While the related compound 1,3-Dichloro-2-propanol has been studied for its metabolic fate and has shown mutagenic properties in vitro, the influence of the phenyl group on these activities in this compound is unknown. nih.gov

Exploration of Emerging Methodologies and Interdisciplinary Approaches